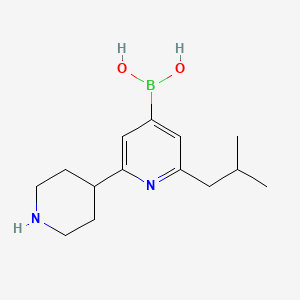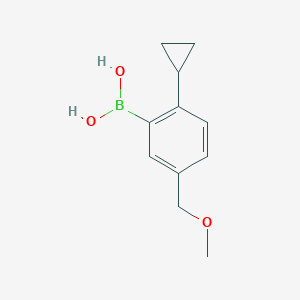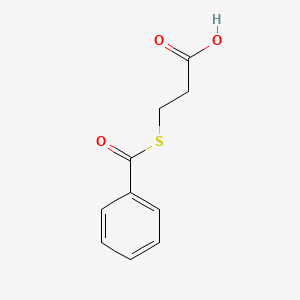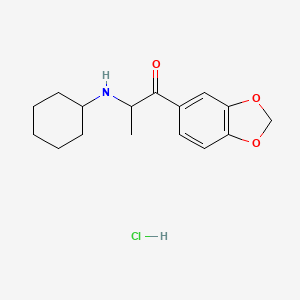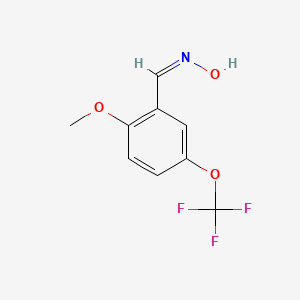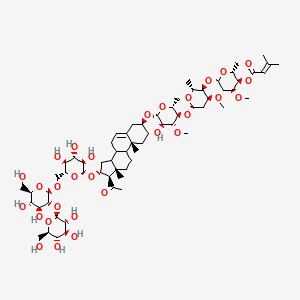
Extensumside E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Extensumside E is a pregnane glycoside derived from the roots of Myriopteron extensum. It is known for its sweet-tasting properties and has been identified as one of the compounds contributing to the sweetness of the plant. This compound has a molecular formula of C65H104O29 and a molecular weight of 1349.52 .
準備方法
Synthetic Routes and Reaction Conditions
Extensumside E is typically isolated from the roots of Myriopteron extensum through a series of extraction and purification processes. The roots are first dried and powdered, followed by extraction with a suitable solvent such as methanol. The extract is then subjected to various chromatographic techniques, including column chromatography and high-performance liquid chromatography, to isolate and purify this compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through natural extraction from Myriopteron extensum. advancements in synthetic biology and biotechnology may pave the way for more efficient production methods in the future.
化学反応の分析
Types of Reactions
Extensumside E can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
Extensumside E has several scientific research applications, including:
Chemistry: Used as a reference compound for studying the structure-activity relationship of pregnane glycosides.
Biology: Investigated for its potential biological activities, including its sweet-tasting properties and potential health benefits.
Medicine: Explored for its potential therapeutic applications, such as its use as a natural sweetener in medicinal formulations.
Industry: Potential use in the food and beverage industry as a natural sweetener
作用機序
The mechanism of action of Extensumside E is primarily related to its interaction with sweet taste receptors on the tongue. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of sweetness. The specific molecular targets and pathways involved in this process are still under investigation .
類似化合物との比較
Similar Compounds
Extensumside A: Another pregnane glycoside from Myriopteron extensum with similar sweet-tasting properties.
Stevioside: A diterpene glycoside from Stevia rebaudiana, known for its intense sweetness.
Mogroside V: A triterpene glycoside from Siraitia grosvenorii, also known for its sweet taste.
Uniqueness
Extensumside E is unique due to its specific structure and the intensity of its sweetness. It is one of the few natural compounds that can provide a high level of sweetness without the caloric content associated with traditional sugars.
特性
分子式 |
C65H104O29 |
|---|---|
分子量 |
1349.5 g/mol |
IUPAC名 |
[(2R,3R,4S,6S)-6-[(2R,3R,4S,6S)-6-[(2R,3R,4R,5R,6R)-6-[[(3S,10R,13S,16R,17R)-17-acetyl-16-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-hydroxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C65H104O29/c1-26(2)18-42(69)91-55-28(4)83-43(21-37(55)79-9)92-56-29(5)84-44(22-38(56)80-10)93-57-30(6)85-62(54(78)58(57)81-11)86-32-14-16-64(7)31(19-32)12-13-33-34(64)15-17-65(8)35(33)20-36(45(65)27(3)68)87-60-52(76)50(74)48(72)41(90-60)25-82-63-59(51(75)47(71)40(24-67)89-63)94-61-53(77)49(73)46(70)39(23-66)88-61/h12,18,28-30,32-41,43-63,66-67,70-78H,13-17,19-25H2,1-11H3/t28-,29-,30-,32+,33?,34?,35?,36-,37+,38+,39-,40-,41-,43+,44+,45+,46-,47-,48-,49+,50+,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61+,62+,63-,64+,65+/m1/s1 |
InChIキー |
BAVURYORXSHVQG-PKRFARKFSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC)O)O[C@H]3CC[C@@]4(C5CC[C@@]6([C@H]([C@@H](CC6C5CC=C4C3)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C(=O)C)C)C)C)OC)O[C@H]1C[C@@H]([C@@H]([C@H](O1)C)OC(=O)C=C(C)C)OC |
正規SMILES |
CC1C(C(CC(O1)OC2C(OC(C(C2OC)O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CC(C6C(=O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)OC)OC1CC(C(C(O1)C)OC(=O)C=C(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


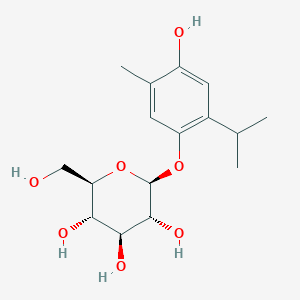

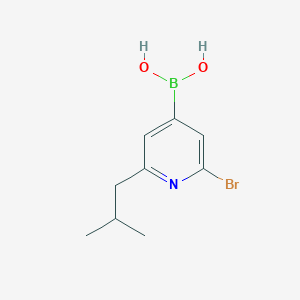

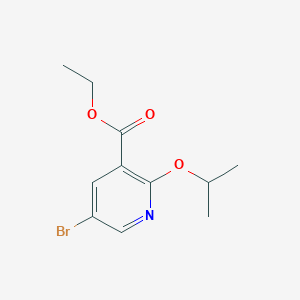
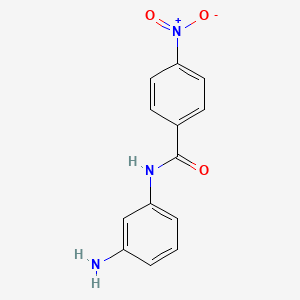

![5-(2-hydroxy-5-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14082628.png)
